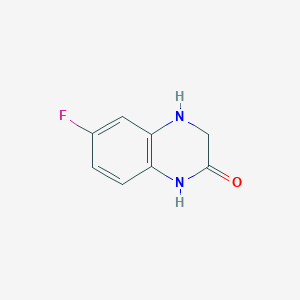

6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Description

Significance of Quinoxalinone Derivatives in Heterocyclic Chemistry

Quinoxaline (B1680401) derivatives, which feature a fused ring system composed of a benzene (B151609) and a pyrazine (B50134) ring, are a cornerstone of heterocyclic chemistry due to their extensive and diverse biological activities. mdpi.compharmacophorejournal.com These compounds are recognized for a wide array of pharmacological effects, making them crucial components in medicinal chemistry. nih.govmdpi.com Research has consistently demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. mdpi.comnih.govmdpi.comsapub.org

The versatility of the quinoxaline scaffold allows for various chemical modifications, leading to a broad spectrum of therapeutic applications. mdpi.com For instance, quinoxaline 1,4-dioxides are noted for their antibacterial and antitumor properties. mdpi.com The development of numerous synthetic routes, with a focus on green and cost-effective methods, has further solidified the importance of quinoxalines in the search for treatments for infectious diseases and other conditions. mdpi.com Specific derivatives have been investigated for their activity as antagonists of multiple-drug-resistance (MDR) proteins, inhibitors of the lectin DC-SIGN, and as apoptosis signal-regulated kinase 1 (ASK1) inhibitors. acs.orgrsc.orgnih.gov This wide range of biological targets underscores the significance of the quinoxalinone scaffold in the development of new therapeutic agents. researchgate.netmdpi.com

Table 1: Reported Biological Activities of Quinoxalinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | mdpi.comnih.govthieme-connect.de |

| Antibacterial | sapub.orgresearchgate.net |

| Antifungal | researchgate.netsapub.org |

| Antiviral / Anti-HIV | nih.govmdpi.com |

| Anti-inflammatory | sapub.orgresearchgate.net |

| Antimalarial | mdpi.com |

| Antioxidant | nih.govresearchgate.net |

| ASK1 Inhibition | nih.gov |

| DC-SIGN Inhibition | rsc.org |

| Multiple-Drug-Resistance Antagonism | acs.org |

Historical Context of Fluorinated Heterocycles in Pharmaceutical Development

The incorporation of fluorine into heterocyclic compounds represents a pivotal strategy in modern medicinal chemistry. tandfonline.com The journey of fluorinated pharmaceuticals began in 1954 with the approval of fludrocortisone, the first fluorinated corticosteroid. tandfonline.commdpi.comnih.gov This event marked the start of an exponential growth in the development of fluorinated drugs, which now account for a significant portion of all pharmaceuticals. tandfonline.commdpi.com

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are highly advantageous in drug design. tandfonline.comtandfonline.com The strategic placement of fluorine atoms can profoundly influence a molecule's properties by:

Improving Metabolic Stability: The C-F bond is more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond, which can block metabolically vulnerable sites and extend a drug's half-life. tandfonline.combohrium.com

Modulating Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which affects solubility, permeability, and protein binding. acs.orgnih.gov

Enhancing Binding Affinity: Fluorine can participate in unique non-bonding interactions with target proteins, potentially increasing the potency of a drug. tandfonline.combohrium.com

Altering Conformation: Despite its small size, fluorine can influence the preferred conformation of a molecule, which is critical for its interaction with biological targets. acs.org

The combination of heterocyclic scaffolds, which are present in over 85% of biologically active compounds, with fluorine atoms has created a powerful class of molecules known as fluorinated heterocycles. tandfonline.comnih.gov This combination has led to the development of numerous blockbuster drugs and continues to be a major focus of pharmaceutical research. tandfonline.commdpi.com

Table 2: Key Effects of Fluorine in Drug Design

| Effect | Description | Reference(s) |

|---|---|---|

| Metabolic Stability | Blocks oxidative metabolism due to the high strength of the C-F bond. | tandfonline.combohrium.com |

| Physicochemical Modulation | Alters pKa, lipophilicity, and permeability. | acs.orgnih.gov |

| Binding Affinity | Can increase binding to target proteins through unique interactions. | tandfonline.combohrium.com |

| Conformation Control | Influences the molecule's three-dimensional shape. | acs.org |

Overview of Research Trajectories for 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one and Related Structures

The compound this compound (CID 10103503) is a specific structure within the broader class of quinoxalinone derivatives. nih.gov Research into 3,4-dihydroquinoxalin-2-ones has focused on their synthesis and biological activities. uit.noresearchgate.net Synthetic methods often involve the reaction of an o-phenylenediamine (B120857) with a suitable two-carbon electrophile, such as an α-haloacetate. csus.edu The synthesis of the core 3,4-dihydroquinoxalin-2(1H)-one structure can be achieved through the reaction of o-phenylenediamine and ethyl bromoacetate. csus.edu

Studies on related structures have highlighted their potential in various therapeutic areas. For instance, derivatives of 3,4-dihydroquinoxalin-2-one have been synthesized and evaluated for their antibacterial activity. researchgate.net In one study, a series of novel 3,4-dihydroquinoxalin-2H-(1H)-one derivatives were synthesized, and it was noted that compounds bearing a fluorine substituent exhibited good antibacterial activity. researchgate.net Other research has explored these scaffolds as bradykinin (B550075) B1 receptor antagonists and for their potential as anticancer and antimicrobial agents. uit.noresearchgate.net The development of asymmetric synthesis methods has also been a focus, aiming to produce enantiomerically pure quinoxalin-2-ones for more specific biological targeting. uit.no

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₇FN₂O | nih.gov |

| Molecular Weight | 166.15 g/mol | nih.gov |

| InChIKey | MAUOZEMZZULUTF-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1C(=O)NC2=C(N1)C=C(C=C2)F | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUOZEMZZULUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to 6 Fluoro 3,4 Dihydro 1h Quinoxalin 2 One

Traditional Multi-Step Synthesis of 6-fluoro-3,4-dihydro-1H-quinoxalin-2-oneresearchgate.netnih.govnih.gov

The conventional synthesis of the 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one scaffold is typically achieved through a multi-step sequence. A common and foundational approach involves the condensation of a substituted o-phenylenediamine (B120857) with an α-haloester. csus.edu For the target compound, this would involve the reaction of 4-fluoro-1,2-phenylenediamine with an ester of a 2-haloacetic acid, such as ethyl bromoacetate. csus.edu The reaction proceeds via an initial SN2 substitution, where one of the amino groups of the diamine displaces the halide from the α-haloester. This is followed by an intramolecular cyclization (amidation) to form the dihydroquinoxalinone ring. csus.edu

An alternative multi-step route can be adapted from syntheses of analogous halogenated quinoxalinones. researchgate.net This pathway may commence with p-fluoroaniline, which undergoes protection of the amino group, for instance by chloroacetylation. researchgate.net Subsequent nitration, directed by the existing substituents, followed by selective reduction of the nitro group to an amine, generates the required 1,2-diamine precursor. researchgate.net The final step is an intramolecular cyclization to yield the desired heterocyclic system. researchgate.net Solid-phase synthesis represents another traditional, albeit more systematic, approach for creating libraries of related compounds, which could be adapted for this specific target. nih.gov

Optimization of Reaction Conditions and Yieldscsus.edunih.gov

The efficiency of the synthesis of 3,4-dihydroquinoxalin-2-ones is highly dependent on the reaction conditions. csus.edu Factors such as the choice of solvent, base, and reaction temperature play a critical role in determining the yield and purity of the final product. csus.edu For the cyclization of o-phenylenediamine with ethyl bromoacetate, investigations have shown that the type of base utilized can control the product selectivity. csus.edu For instance, using a base like pyridine (B92270) has been shown to favor the formation of the cyclized dihydroquinoxalinone product. csus.edu In contrast, the absence of a base can lead to an increase in the formation of the oxidized quinoxalin-2-one derivative. csus.edu

The optimization of a related metal-catalyst-free synthesis of quinoxalin-2-ones involved screening various bases and temperatures. It was found that using triethylamine (B128534) as a base at a temperature of 75 °C in DMSO resulted in good yields of the desired product. thieme-connect.de These findings suggest that a systematic variation of reaction parameters is crucial for maximizing the yield of this compound.

Table 1: Illustrative Reaction Condition Optimization for Quinoxalin-2-one Synthesis

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Triethylamine | DMSO | 75 | Good | thieme-connect.de |

| 2 | Pyridine | Various | Various | Favored Cyclized Product | csus.edu |

| 3 | None | Various | Various | Increased Oxidized Product | csus.edu |

Note: This table represents general optimization strategies for the quinoxalin-2-one core, applicable to the synthesis of the 6-fluoro derivative.

Stereoselective Synthesis Considerationsuit.no

The synthesis of enantiomerically pure 3,4-dihydroquinoxalin-2-ones is of significant interest, and several strategies have been developed to achieve this. researchgate.net The carbon atom at the 3-position of the quinoxalinone ring is a potential stereocenter, and its configuration is crucial for biological applications.

Asymmetric approaches often utilize chiral starting materials or catalysts. researchgate.net One established method involves using naturally occurring α-amino acids as part of the chiral pool. researchgate.net An alternative chemoenzymatic approach uses enzymes to catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, followed by a cyclization sequence to produce enantioenriched dihydrobenzoxazinones, a strategy that could be adapted for dihydroquinoxalinones. researchgate.net Another powerful technique is the transition metal-catalyzed asymmetric hydrogenation of the corresponding oxidized quinoxaline-2(1H)-ones. researchgate.net For instance, iridium-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities. rsc.org Furthermore, stereoselective substitution of enantiopure aryl α-bromo acetates with o-phenyldiamines has been demonstrated to yield quinoxaline-2-ones with excellent enantiomeric excess (99:1 er). uit.no

Green Chemistry Principles in the Preparation of 6-fluoro-3,4-dihydro-1H-quinoxalin-2-onenih.govuit.no

The application of green chemistry principles to the synthesis of quinoxalinone derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ias.ac.ine-journals.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Catalyst-Free and Solvent-Free Synthesesias.ac.in

A key aspect of green synthesis is the reduction or elimination of catalysts and solvents. Metal-catalyst-free syntheses of substituted quinoxalin-2-ones have been successfully developed. thieme-connect.de One notable green method involves the one-pot reaction of substituted o-phenylene diamine and oxalic acid under solvent-free conditions using a simple grinding technique, which boasts excellent atom economy. ias.ac.in Microwave-assisted synthesis has also enabled the preparation of quinoxaline (B1680401) derivatives without the need for solvents or catalysts, offering good yields in short reaction times. nih.gov These approaches significantly reduce the generation of chemical waste and simplify the purification process.

Microwave-Assisted and Ultrasound-Promoted Methodsnih.govuit.no

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, offering significant advantages over conventional heating methods. e-journals.insemanticscholar.org The use of microwave irradiation can dramatically reduce reaction times, improve yields, and suppress the formation of side products. e-journals.insemanticscholar.org For the synthesis of fluoro-substituted quinoxalines, microwave-assisted methods have been shown to reduce reaction times from hours to minutes. orientjchem.org For example, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil (B1666583) was reduced from 1 hour under conventional heating to just 90 seconds using microwave irradiation. orientjchem.org Similarly, other syntheses of quinoxaline derivatives that took 14 hours by conventional methods were completed in 1 hour in a microwave reactor. orientjchem.org These protocols provide rapid and high-yielding access to a variety of quinoxaline derivatives. e-journals.innih.gov While ultrasound-promoted methods are also a staple of green chemistry, specific applications to the synthesis of this compound are less commonly reported in the literature, representing an area for future investigation.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Quinoxaline Derivatives

| Reaction Step | Conventional Method Time | Microwave Method Time | Yield Comparison | Reference |

| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes | - | orientjchem.org |

| Cyclization with benzil | ~1 hour | 90 seconds | - | orientjchem.org |

| Amine substitution | ~14 hours | 1 hour | Higher with microwave | orientjchem.org |

| General Condensation | - | 3.5 minutes | Excellent (80-90%) | e-journals.in |

Note: This table highlights the general time and yield advantages of microwave synthesis for related quinoxaline structures.

Flow Chemistry Applications for Continuous Synthesis of this compound

Flow chemistry, or continuous manufacturing, offers a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of chemical compounds. The multi-step flow synthesis of quinoxaline derivatives has been reported, demonstrating the potential of this technology for producing heterocyclic cores. Asymmetric hydrogenation reactions, a key step in producing chiral quinoxaline derivatives, have been successfully adapted to continuous flow conditions, yielding gram-scale quantities of product with comparable yields and enantioselectivities to batch methods. rsc.org The integration of flow reactors with other technologies, such as microwave-assisted synthesis, has been used for the multi-step sequential synthesis of other organic compounds, including hydrolysis of in-situ generated diazonium salts. allfordrugs.com These examples underscore the feasibility of developing a continuous, multi-step flow process for the synthesis of this compound, from the initial condensation to subsequent functionalization or chiral resolution steps.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 3,4 Dihydro 1h Quinoxalin 2 One Analogues

Rational Design and Synthesis of 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one Derivatives

The rational design of this compound derivatives is a key strategy to enhance their therapeutic potential. This process involves the strategic modification of the core structure to improve efficacy and selectivity for specific biological targets. nih.gov A common synthetic route to the core 3,4-dihydroquinoxalin-2-one structure involves the reaction of an o-phenylenediamine (B120857) with a chloroacetic acid derivative. researchgate.net For the 6-fluoro analogue, this would typically start with 4-fluoro-1,2-phenylenediamine.

Researchers have explored various synthetic methodologies to create a diverse library of these derivatives. One approach involves the one-pot synthesis through the reaction of a substituted o-phenylenediamine with ethyl bromoacetate. csus.edu The reaction conditions, such as the solvent, temperature, and base used, can influence the final product. csus.edu For instance, the use of a base like pyridine (B92270) tends to favor the formation of the desired cyclized 3,4-dihydroquinoxalin-2-one product. csus.edu

Another versatile method for creating derivatives is through the reductive cyclization of N-(o-nitroaryl)amino esters. researchgate.net This can be achieved using metals like iron or zinc under mild conditions. researchgate.net Furthermore, multicomponent reactions have been developed for a tandem one-pot synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones, which allows for the introduction of a quaternary carbon center. researchgate.net

The strategic placement of substituents on the quinoxalinone ring is guided by the desire to interact with specific biological targets. For example, in the design of kinase inhibitors, modifications are often made to target the ATP-binding site. nih.govnih.gov The introduction of various functional groups can lead to derivatives with a range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov

Table 1: Synthetic Strategies for 3,4-dihydro-1H-quinoxalin-2-one Derivatives

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| One-pot cyclization | o-phenylenediamine, ethyl bromoacetate | Base selection controls product selectivity. | csus.edu |

| Reductive cyclization | N-(o-nitroaryl)amino esters | Uses mild conditions with Fe or Zn. | researchgate.net |

| Multicomponent reaction | 1,2-diaminobenzenes, α-ketoesters, 4-alkyl-1,4-dihydropyridines | Creates 3,3-disubstituted derivatives. | researchgate.net |

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the quinoxalinone scaffold. Structure-activity relationship (SAR) studies are essential to understand how these modifications influence efficacy and selectivity.

The fluorine atom at the 6-position is a critical modification. Halogen substituents, particularly fluorine and chlorine, can significantly impact a molecule's biological activity. researchgate.net The introduction of a fluorine atom can alter the electronic properties of the molecule and enhance its binding affinity to target proteins. researchgate.net In some quinoxalinone derivatives, the presence of a fluorine substituent has been associated with good antibacterial activity. researchgate.net

Modifications at other positions of the quinoxalinone ring also play a crucial role. For instance, in a series of quinoxaline (B1680401) derivatives studied as anticancer agents, the introduction of electron-donating groups at the 3- and 4-positions of an attached aryl moiety enhanced inhibitory efficiency, while halogen substituents reduced it. nih.gov Similarly, for quinoxaline-based p38α MAPK inhibitors, certain substitutions on a hydrazone moiety led to high anti-inflammatory activity. nih.gov

The position of a substituent can dictate its effect. For example, in the context of nitro-substituted quinoxalines, nitration at the 7-position versus the 6-position, influenced by reaction conditions, leads to regioisomers with potentially different biological activities. nih.gov SAR studies have also shown that for some anticancer quinoxalines, an N-linker at the third position increases activity, while an O-linker decreases it. mdpi.com

Table 2: Influence of Substituents on the Biological Activity of Quinoxalinone Analogues

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 6-position | Fluorine | Can enhance antibacterial activity. | researchgate.net |

| 3- and 4-positions (on attached aryl group) | Electron-donating groups | Enhanced anticancer inhibition. | nih.gov |

| 3- and 4-positions (on attached aryl group) | Halogen substituents | Reduced anticancer inhibition. | nih.gov |

| 7-position | Electron-withdrawing group (e.g., NO2) | Decreased anticancer activity in some series. | mdpi.com |

| 3-position | N-linker | Increased anticancer activity in some series. | mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for this compound Scaffolds

Pharmacophore modeling and ligand-based drug design (LBDD) are powerful computational tools used to design new molecules with desired biological activities, especially when the 3D structure of the target protein is unknown. youtube.com These methods rely on the principle that a group of molecules with similar biological activity often share common structural features, known as a pharmacophore.

For the this compound scaffold, a pharmacophore model would identify the key chemical features essential for its biological activity. This typically includes hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov The quinoxalinone core itself, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is a key component of the pharmacophore. researchgate.net The fluorine atom at the 6-position can also be a key feature, potentially participating in specific interactions with the target protein.

LBDD approaches for this scaffold would involve building and refining a pharmacophore model based on a set of known active and inactive analogues. This model can then be used to virtually screen large compound libraries to identify new potential hits. nih.gov Quantitative structure-activity relationship (QSAR) studies are often integrated into this process to develop mathematical models that correlate the physicochemical properties of the molecules with their biological activity. youtube.com

For example, in the design of inhibitors for a specific kinase, a pharmacophore model might be developed based on known quinoxalinone-based inhibitors. This model would highlight the necessary spatial arrangement of features for effective binding to the kinase's active site. nih.gov This information can then guide the synthesis of new derivatives of this compound with improved potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating this compound Moieties

Fragment-based drug discovery (FBDD) is a drug discovery paradigm that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target. nih.govfrontiersin.orgnih.gov These fragments typically have weak affinity but high ligand efficiency. Through a process of fragment evolution, such as growing, merging, or linking, these initial hits can be developed into more potent lead compounds. nih.govfrontiersin.org

The this compound moiety is an attractive fragment for FBDD due to its structural features and synthetic accessibility. Its relatively simple bicyclic structure provides a rigid core that can be elaborated with various functional groups. nih.gov The presence of the fluorine atom can also be advantageous, as it can form favorable interactions with target proteins.

In an FBDD approach, a library of fragments, potentially including the this compound core, would be screened against a target of interest using biophysical techniques to detect binding. frontiersin.org Once a fragment is identified as a binder, its binding mode is determined, often through X-ray crystallography or NMR. nih.gov

The next step involves the strategic elaboration of the fragment. For the this compound fragment, this could involve adding substituents at the N1 or C3 positions to explore and exploit nearby pockets in the protein's binding site. youtube.com Computational methods can be used to guide this process by predicting which modifications are most likely to improve binding affinity. nih.gov This iterative process of fragment optimization can lead to the development of highly potent and selective drug candidates. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluoro-1,2-phenylenediamine |

| Pyridine |

| Iron |

| Zinc |

| 7-nitroquinoxalin-2-ol |

| 6-nitroquinoxalin-2-ol |

| 2-chloro-7-nitroquinoxaline |

| 2-chloro-6-nitroquinoxaline |

Mechanistic Investigations of Biological Activities of 6 Fluoro 3,4 Dihydro 1h Quinoxalin 2 One

In Vitro Target Identification and Validation Studies

The initial exploration of a compound's biological activity relies on a series of in vitro assays to identify and validate its molecular targets. These studies provide foundational knowledge of how the compound may exert its effects at a cellular level.

Enzyme Kinetics and Inhibition Mechanisms

The interaction of 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one and its derivatives with various enzymes has been a key area of investigation. These studies aim to elucidate the specific enzymes inhibited by the compound and the nature of this inhibition.

c-Met Kinase: Derivatives of the quinoxaline (B1680401) scaffold have been identified as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.govnih.govnih.gov In a study evaluating a series of quinoxaline derivatives, a compound featuring a fluoro substitution on the quinoxaline ring demonstrated inhibitory activity against c-Met kinase with an IC50 value of 12 nM. nih.gov This suggests that the this compound scaffold can be a basis for potent c-Met kinase inhibitors.

Cyclooxygenase-2 (COX-2) and Lactate (B86563) Dehydrogenase A (LDHA): The quinoxalin-2(1H)-one core is also found in compounds that exhibit inhibitory effects on enzymes relevant to inflammation and cancer metabolism, such as COX-2 and LDHA. nih.gov While direct studies on the 6-fluoro derivative are limited, research on related quinoxalinone Schiff's bases has indicated that substitutions on the quinoxaline core can influence inhibitory activity. For instance, in a series of quinazolinone derivatives, the presence of a fluorine atom was found to be important for LDHA inhibitory efficiency. nih.gov This suggests a potential role for this compound as an inhibitor of these enzymes, though specific kinetic data is not currently available.

HIV-1 Reverse Transcriptase: There is currently no publicly available scientific literature detailing the inhibitory activity of this compound specifically against HIV-1 reverse transcriptase.

The following table summarizes the inhibitory activities of related quinoxaline derivatives.

| Target Enzyme | Derivative Structure | Inhibition Data (IC50) | Reference |

| c-Met Kinase | Fluoro-substituted quinoxaline derivative | 12 nM | nih.gov |

| COX-2 | Quinoxalinone Schiff's bases | Data not specific to 6-fluoro derivative | nih.gov |

| LDHA | Fluoro-substituted quinazolinone derivative | Data not specific to 6-fluoro derivative | nih.gov |

Receptor Binding and Modulation Assays

Beyond direct enzyme inhibition, the ability of a compound to bind to and modulate the function of cellular receptors is a critical aspect of its biological activity.

c-Jun N-terminal Kinase 3 (JNK3): The 3,4-dihydroquinoxalin-2(1H)-one core structure is a key fragment in a class of potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.govsigmaaldrich.cn JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various diseases, including neurodegenerative disorders. nih.govsigmaaldrich.cn While specific binding and modulation data for a 6-fluoro substituted derivative are not detailed in the available literature, the established importance of the core scaffold suggests that this compound could be a promising starting point for the design of novel JNK3 inhibitors. nih.govscbt.comnih.gov

Cell-Based Assays for Specific Biological Pathways

To understand the functional consequences of target engagement, cell-based assays are employed to observe the effects of a compound on specific biological pathways, such as signal transduction, apoptosis, and proliferation.

Quinoxaline derivatives have demonstrated the ability to induce apoptosis and inhibit proliferation in various cancer cell lines. nih.gov For example, certain quinoxalinone derivatives have been shown to induce cell death in colorectal cancer cell lines. nih.gov This anti-proliferative activity is often linked to the inhibition of key signaling pathways. The inhibition of c-Met kinase by quinoxaline derivatives, for instance, can disrupt downstream signaling cascades that promote cell growth and survival. nih.govnih.gov Similarly, the inhibition of JNK3 can modulate apoptotic pathways. nih.govsigmaaldrich.cn

While direct cell-based assay data for this compound is not extensively reported, the known activities of related compounds suggest that it likely impacts these fundamental cellular processes.

Molecular and Cellular Effects in Pre-clinical Models (non-human)

To further characterize the biological effects of a compound, its activity is assessed in preclinical, non-human models. These studies provide insights into the compound's in vivo efficacy and its impact on molecular and cellular markers within a whole organism.

Pharmacodynamic Markers in Animal Models (non-human)

Pharmacodynamic studies in animal models are crucial for understanding the relationship between drug exposure and its biological effect.

In a xenograft mouse model of human gastric cancer with c-Met overexpression, a fluoro-substituted quinoxaline derivative demonstrated dose-dependent tumor growth inhibition when administered orally. nih.gov This anti-tumor effect is a key pharmacodynamic marker, indicating that the compound reaches its target in vivo and exerts a therapeutic effect. The study also highlighted the compound's ability to be effective at a specific dose, providing valuable information for potential future clinical development. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound

To gain a more comprehensive understanding of a compound's mechanism of action, its effects on global gene expression and protein levels can be analyzed.

Currently, there is no publicly available data from gene expression or proteomic profiling studies conducted specifically with this compound. Such studies would be invaluable for identifying the broader cellular pathways and networks affected by this compound and could reveal novel mechanisms of action and potential off-target effects.

Investigation of Off-Target Interactions and Selectivity

A critical aspect of drug development is understanding a compound's selectivity profile to minimize potential side effects. However, no dedicated studies on the off-target interactions of this compound have been reported in the available scientific literature. While research on other quinoxalinone derivatives exists, such as a study identifying a derivative with a fluorine substituent showing good antibacterial activity, this information cannot be directly extrapolated to the specific compound . researchgate.net Another study highlighted (R)-4-(2,4-dihydroxybenzoyl)-1,3-diethyl-6-fluoro-3,4-dihydroquinoxalin-2-one as a potent estrogen receptor ligand, demonstrating that substitutions on the quinoxalinone core significantly influence target specificity. uit.no Without experimental data from techniques like kinome scanning or broad panel screening for this compound, its selectivity remains uncharacterized.

Mechanisms of Action Elucidation through Advanced Biological Techniques

Modern biological techniques are instrumental in deconvoluting the mechanisms of action of novel compounds. However, the application of these advanced methods to this compound has not been documented.

CRISPR-Cas9 Screening for Target Deconvolution

CRISPR-Cas9 genetic screening is a powerful tool for identifying the molecular targets of bioactive compounds. By creating a library of gene knockouts, researchers can identify which genes are essential for a compound's activity. There is no evidence in the public domain of any CRISPR-Cas9 screening efforts being undertaken to identify the cellular targets of this compound.

Biophysical Characterization of Compound-Target Interactions (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity and thermodynamics of compound-target interactions. These analyses are crucial for confirming direct engagement with a molecular target and for understanding the forces driving the interaction. The scientific literature lacks any reports of SPR or ITC studies performed with this compound, meaning there is no biophysical data to validate any potential targets or to characterize the nature of its binding.

Computational Chemistry and Theoretical Modeling of 6 Fluoro 3,4 Dihydro 1h Quinoxalin 2 One

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic characteristics and geometric structure of molecules. bhu.ac.in These calculations provide a foundational understanding of a molecule's intrinsic properties, such as stability and reactivity, by examining its electron distribution and orbital energies. bhu.ac.innih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one, DFT calculations would be used to determine the energies of these orbitals and map their electron density distributions. researchgate.net This analysis helps identify the nucleophilic and electrophilic sites on the molecule, predicting how it will interact with other reagents. bhu.ac.in In studies of similar heterocyclic systems, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to compute these quantum chemical descriptors. nih.gov

| Quantum Chemical Parameter | Symbol | Significance in Reactivity Prediction |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate electrons; higher energy suggests stronger electron-donating ability. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept electrons; lower energy suggests stronger electron-accepting ability. nih.gov |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; greater hardness indicates higher stability. nih.gov |

| Chemical Softness | S = 1 / η | The reciprocal of hardness; a higher value indicates greater reactivity. nih.gov |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Describes the power of an atom or group to attract electrons. |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformation analysis is a computational method used to identify the most stable spatial arrangements of a molecule, known as its conformers. By calculating the potential energy for various rotations around single bonds, a potential energy surface (PES) is generated. The low-energy points on this surface correspond to stable conformers. For this compound, this analysis would reveal the preferred puckering of the dihydro-pyrazine ring and the orientation of the fluorine atom, which is crucial for its interaction with biological targets. The optimized molecular geometry corresponding to the global minimum on the PES is the most probable conformation and is used for further studies like molecular docking. mdpi.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govnih.gov These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation, or "pose," of a ligand when it binds to a receptor's active site. ugm.ac.id Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding pocket and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov A more negative binding energy suggests a stronger and more stable interaction. For this compound, docking studies against a specific protein target would identify the key amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov In studies of related quinoxaline (B1680401) derivatives, binding energies have been reported in the range of -9 to -12 kcal/mol, indicating significant interaction with the target protein. nih.gov

| Interaction Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the protein; more negative values indicate stronger binding. |

| Hydrogen Bonds | Key directional interactions between hydrogen bond donors (like the N-H groups in the quinoxalinone core) and acceptors (like carbonyl oxygen or nitrogen atoms in amino acid residues). |

| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand (e.g., the benzene (B151609) ring) and nonpolar residues in the protein's binding site. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings, such as the benzene moiety of the quinoxalinone and aromatic residues like Tyrosine or Phenylalanine. |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations model the motion of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale. plos.org MD simulations provide insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 100 ns) indicates that the ligand remains securely bound in the active site and that the protein's structure is not significantly perturbed, suggesting a stable complex. plos.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In Silico Predictions and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, allowing for the early identification of potential liabilities. nih.gov These models are typically built from experimental data of a large set of known drugs. nih.gov

For this compound, various parameters would be calculated to predict its drug-likeness. These include its absorption potential (e.g., human intestinal absorption and Caco-2 cell permeability), distribution characteristics (e.g., blood-brain barrier penetration and plasma protein binding), metabolic stability (e.g., inhibition of Cytochrome P450 enzymes), and potential toxicity risks (e.g., hERG inhibition). nih.govnih.gov

| Category | ADMET Parameter | Significance and Desirable Range |

|---|---|---|

| Absorption | Molecular Weight (g/mol) | Affects diffusion and absorption. Typically < 500 for oral drugs (Lipinski's Rule). The computed value is 166.15 g/mol. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting solubility and permeability. Typically ≤ 5 for oral drugs. | |

| Human Intestinal Absorption (% HIA) | Predicts the extent of absorption from the gut. High absorption (>80-90%) is desirable. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can cross into the central nervous system. Desirability depends on the therapeutic target. |

| Plasma Protein Binding (% PPB) | High binding can limit the free fraction of the drug available for action. Moderate binding is often preferred. | |

| Metabolism | CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions. Non-inhibitory behavior is preferred for enzymes like CYP2D6 and CYP3A4. nih.gov |

| Number of Rotatable Bonds | Relates to conformational flexibility and bioavailability. Typically < 10. nih.gov | |

| Excretion | Aqueous Solubility (LogS) | Impacts absorption and formulation. A value between -4 and -0.5 is generally considered favorable. nih.gov |

| Toxicity | hERG Inhibition | Predicts the risk of cardiotoxicity. Low affinity for the hERG K+ channel is crucial for safety. nih.gov |

| Mutagenicity (AMES Test) | Predicts the potential to cause DNA mutations. A negative result is required. nih.gov |

Blood-Brain Barrier Penetration Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for central nervous system (CNS) targets and its potential for CNS-related side effects for peripherally acting drugs. nih.govnih.gov In silico models predict BBB permeability based on a molecule's physicochemical properties. semanticscholar.orgarxiv.org For this compound, key molecular descriptors have been computationally generated and are available in public databases. nih.gov

Key predictors for BBB penetration include molecular weight, lipophilicity (expressed as LogP), and the polar surface area (PSA). Generally, small molecules (MW < 400-500 Da) with high lipophilicity and low PSA are more likely to passively diffuse across the BBB. nih.gov The computed properties for this compound suggest a profile that warrants consideration for CNS penetration. Its molecular weight is low, and its topological polar surface area (TPSA) of 41.1 Ų is well within the range often associated with good BBB permeability (typically < 90 Ų). nih.gov

Table 1: Computed Physicochemical Properties for this compound Data sourced from PubChem CID 10103503. nih.gov

| Property | Value | Significance in BBB Prediction |

|---|---|---|

| Molecular Weight | 166.15 g/mol | Low molecular weight favors passive diffusion across the BBB. |

| XLogP3 | 0.9 | A measure of lipophilicity; positive values indicate lipid solubility. |

| Hydrogen Bond Donors | 2 | Lower counts are generally preferred for BBB penetration. |

| Hydrogen Bond Acceptors | 3 | Lower counts are generally preferred for BBB penetration. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Low TPSA (<90 Ų) is strongly correlated with good CNS penetration. |

| Rotatable Bond Count | 0 | Low rotational flexibility can be favorable for permeability. |

Metabolic Stability and Metabolite Prediction

In silico metabolic stability prediction aims to estimate how readily a compound is broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. researchgate.net A compound that is metabolized too quickly may have poor bioavailability and a short duration of action. Computational models predict metabolic liability by identifying specific sites on the molecule that are most susceptible to enzymatic attack.

For this compound, specific in silico metabolic predictions are not extensively documented in publicly available literature. However, the general approach involves using software that combines quantum mechanical calculations and machine learning to predict sites of metabolism (SOM). These tools analyze factors like bond dissociation energies and the accessibility of atoms to the active sites of CYP enzymes. Common metabolic transformations for nitrogen-containing heterocyclic compounds include hydroxylation, N-dealkylation, and oxidation. mdpi.com

Given its structure, potential metabolic pathways for this compound could include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the benzene ring, likely at positions electronically activated by the existing substituents.

Oxidation: Further oxidation of the dihydroquinoxalinone ring system.

Predicting the exact metabolites requires sophisticated software that simulates the interaction between the compound and various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These programs then generate a list of likely metabolites and rank them by the probability of their formation. researchgate.net

Table 2: Common Computational Approaches for Metabolite Prediction

| Approach | Description | Typical Output |

|---|---|---|

| Substrate-based Models | Identifies structurally alert substructures known to be metabolized by specific enzymes. | A qualitative assessment of metabolic liability. |

| Structure-Activity Relationship (SAR) Models | Uses data from similar molecules to predict metabolic hotspots on a new compound. | Highlights potential sites of metabolism on the molecular structure. |

| Docking and Molecular Dynamics | Simulates the binding of the compound within the active site of a specific CYP enzyme. | Predicts the most likely binding pose and orientation for metabolism. |

| Machine Learning Models | Algorithms trained on large datasets of known metabolic transformations. | A ranked list of potential metabolites and their structures. |

In Silico Toxicity Profiling (e.g., hERG inhibition, genotoxicity)

In silico toxicology is a critical component of early-stage drug discovery, used to flag potential safety liabilities before significant resources are invested. nih.gov This profiling involves screening the chemical structure against a battery of computational models, each designed to predict a specific type of toxicity.

hERG Inhibition: The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. In silico models for hERG inhibition analyze a compound's structural features (pharmacophore) to determine if it fits the binding site of the hERG channel. Studies on related quinoxalinone derivatives have included predictions for the risk of sudden cardiac arrest as part of their ADMET profiling. nih.gov

Genotoxicity: Genotoxicity refers to the ability of a chemical to damage DNA, potentially leading to mutations and cancer. The ICH M7 guideline allows for the use of two complementary in silico methodologies to assess mutagenicity. nih.gov These computational systems typically consist of (Q)SAR models based on expert rule-based systems (identifying structural alerts like Michael acceptors or aromatic amines) and statistical-based systems. While specific genotoxicity predictions for this compound are not readily available, its structure, containing an aniline-like fragment within the quinoxalinone core, would be scrutinized by these models.

Other common endpoints in in silico toxicity profiling include predictions for hepatotoxicity (liver damage), carcinogenicity, and skin sensitization. These predictive models are built from vast amounts of experimental data and help prioritize compounds with the most promising safety profiles for further development. nih.gov

Table 3: Key Endpoints in In Silico Toxicity Profiling

| Toxicity Endpoint | Biological Significance | Computational Approach |

|---|---|---|

| hERG Inhibition | Risk of cardiac arrhythmia. | Pharmacophore modeling and 3D-QSAR to predict binding affinity. |

| Genotoxicity/Mutagenicity | Potential to cause DNA damage and cancer. | Expert rule-based systems (e.g., DEREK) and statistical models (e.g., Sarah Nexus). |

| Hepatotoxicity (DILI) | Risk of drug-induced liver injury. | QSAR models based on structural alerts and physicochemical properties. |

| Carcinogenicity | Potential to cause cancer through various mechanisms. | Structural alerts and statistical models trained on long-term rodent bioassay data. |

| Phospholipidosis | Induction of lipid storage disorder. | Models based on physicochemical properties like cLogP and pKa. |

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Fluoro 3,4 Dihydro 1h Quinoxalin 2 One

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one. This technique provides a highly accurate mass measurement of the parent ion, which serves to confirm its elemental composition. The theoretical exact mass of this compound (C8H7FN2O) is 166.05424101 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can verify this mass with sub-part-per-million (ppm) accuracy, providing strong evidence for the compound's identity. nih.gov

Beyond structural confirmation, HRMS is pivotal for identifying metabolites in preclinical studies. Although specific metabolic studies on this compound are not extensively documented, the metabolic fate of related fluorinated compounds can be predicted and investigated. mdpi.com Common metabolic transformations for such xenobiotics include oxidation (hydroxylation), N-dealkylation (if applicable), and subsequent conjugation with polar moieties like glucuronic acid or sulfate (B86663) to facilitate excretion. mdpi.com Untargeted metabolic profiling using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) allows for the detection of these biotransformation products in complex biological matrices like liver microsomes or urine. mdpi.com By identifying the precise mass shifts from the parent compound, potential metabolic pathways can be mapped.

Table 1: Potential Metabolites of this compound and Their Expected Mass Shifts in HRMS

| Putative Metabolite | Biotransformation | Mass Change (Da) | Expected Exact Mass [M+H]⁺ |

|---|---|---|---|

| Hydroxy-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one | Hydroxylation | +15.9949 | 183.0567 |

| This compound Glucuronide | Glucuronidation | +176.0321 | 343.0863 |

| Dihydroxy-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one | Dihydroxylation | +31.9898 | 199.0516 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure and three-dimensional conformation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

1D NMR spectra, including ¹H and ¹³C NMR, confirm the presence of all constituent atoms. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene (B1212753) group (-CH2-) in the dihydro-pyrazine ring, and the two N-H protons. The fluorine atom introduces characteristic splitting patterns (J-coupling) in the signals of nearby protons and carbons. Similarly, ¹⁹F NMR would show a single resonance with coupling to adjacent aromatic protons.

For more complex analysis, 2D NMR techniques are employed. mdpi.com

Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, connecting adjacent protons within the aromatic and heterocyclic rings.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly important for conformational analysis, as it identifies protons that are close in space, regardless of their bonding connectivity. mdpi.com This can help determine the puckering of the dihydro-pyrazine ring and the relative orientation of substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2 (C=O) | - | ~158-162 | H3, H4 |

| C3 (-CH2-) | ~3.4-3.8 | ~45-50 | H4 |

| Aromatic CHs | ~6.8-7.5 | ~110-130 | Aromatic and N-H protons |

| Aromatic C-F | - | ~155-160 (with C-F coupling) | Aromatic protons |

| N1-H | ~10-11 | - | H3, Aromatic protons |

| N4-H | ~5-6 | - | H3, Aromatic protons |

Chromatographic Method Development for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound and for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its versatility and sensitivity. rsc.orgnih.gov

A typical method development for purity assessment involves a reversed-phase HPLC (RP-HPLC) system. This approach separates compounds based on their hydrophobicity. For a polar compound like this compound, a C18 column is a standard choice. A gradient elution using a mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape) and an organic solvent (like acetonitrile (B52724) or methanol) is employed to separate the main compound from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. youtube.com This allows the concentration of the analyte in an unknown sample to be determined by comparing its peak area to the calibration curve. The method must be validated according to regulatory guidelines (e.g., EU Commission Decision 2002/657/EC) to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification). nih.gov

Table 3: Example HPLC Method Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | HPLC with UV Detector | Separation and Detection |

| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of mobile phase |

| Mobile Phase B | Acetonitrile | Organic component of mobile phase |

| Gradient | 5% B to 95% B over 15 min | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Column Temp. | 30 °C | Ensures reproducible retention times |

| Detection | UV at ~254 nm or 280 nm | Monitoring of the eluting compounds |

| Injection Vol. | 10 µL | Volume of sample introduced |

X-ray Crystallography and Cryo-Electron Microscopy for Co-crystal Structure Determination with Biological Targets

Determining the three-dimensional structure of this compound in complex with its biological target is the definitive way to understand its mechanism of action at a molecular level. X-ray crystallography is a powerful technique used to obtain high-resolution atomic coordinates of a molecule in its solid, crystalline state.

While a specific co-crystal structure for this compound has not been reported, studies on related quinoxaline (B1680401) derivatives provide a clear blueprint for this process. tandfonline.com To achieve a co-crystal, the purified target protein and the compound are mixed and subjected to crystallization screening. If suitable crystals form, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure of the protein-ligand complex can be built. This reveals crucial information, including the precise binding orientation of the inhibitor, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or π-π stacking), and any conformational changes in the protein upon binding. tandfonline.comresearchgate.net This information is invaluable for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is an emerging, complementary technique, particularly suited for large, flexible proteins or protein complexes that are difficult to crystallize. While no Cryo-EM structures involving this specific compound are available, the technique has been successfully used to reveal how other small molecules bind to their large protein targets, such as G-protein coupled receptors.

Table 4: Representative Crystallographic Data for a Quinoxaline Derivative

| Parameter | Example Value (for a related quinoxaline) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Basic crystal symmetry |

| Space Group | P2₁/c | Symmetry operations within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Size and shape of the repeating crystal unit |

| Resolution (Å) | e.g., 1.8 Å | Level of detail in the structure |

| R-work / R-free | e.g., 0.18 / 0.22 | Measures of model quality and fit to data |

| Key Interactions | C-H···O, N-H···N, π-π stacking | Non-covalent forces holding the complex together |

Note: This table presents typical data obtained from an X-ray crystallography experiment on a related compound to illustrate the technique's output. tandfonline.com

Intellectual Property and Patent Landscape of 6 Fluoro 3,4 Dihydro 1h Quinoxalin 2 One Derivatives

Analysis of Existing Patents Pertaining to Quinoxalinone Scaffolds

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous patents for a wide array of therapeutic applications. An analysis of the patent landscape reveals several key areas of focus and dominant players in the field.

Quinoxaline (B1680401) derivatives have been the subject of extensive patenting activity, with applications spanning antiviral, anticancer, anti-inflammatory, and neurological disorders. nih.govthieme-connect.de The core quinoxalinone structure is often modified at various positions to modulate pharmacological activity and to secure novel intellectual property. Patents in this space typically claim not just a single compound, but a genus of related structures, often defined by a Markush formula.

A review of patents indicates that the applications for quinoxaline derivatives are frequently centered on their role as enzyme inhibitors or receptor modulators. nih.gov For instance, patents describe quinoxaline derivatives as inhibitors of kinases, which are crucial targets in oncology. nih.gov Others focus on their activity as antagonists for receptors like the adenosine (B11128) A2A receptor. nih.gov

The PubChem database for 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one indicates the existence of patents related to this specific chemical structure, which can be accessed through the WIPO PATENTSCOPE database. nih.gov A detailed analysis of these specific patents is essential to understand the immediate IP environment surrounding this compound.

Below is a representative table of patents covering the broader quinoxalinone and related heterocyclic scaffolds, illustrating the diversity of assignees and therapeutic applications.

Interactive Data Table: Representative Patents for Quinoxalinone and Related Scaffolds

| Patent Number | Assignee | Title | Therapeutic Area/Application |

| US8993593B2 | - | N-(4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl)-3,3-dimethylbutanamide as potassium channel modulators | Seizure disorders google.com |

| US9763938B2 | - | Substituted quinoxalines as positive allosteric modulators of mGluR4 | Neurological disorders google.com |

| US6967209B2 | - | Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol (B1669032) and N-(4-methoxyphenyl)-3-chloropropionamide | Intermittent claudication google.com |

| AU2023298566A1 | - | 3,4-dihydroquinolin-2(1H)-one compound | Thyroid-related diseases google.com |

Patentability Assessment of Novel this compound Analogues

The patentability of novel analogues of this compound hinges on three primary criteria: novelty, non-obviousness (inventive step), and utility.

Novelty: For a new analogue to be considered novel, it must not have been previously disclosed to the public in any form (e.g., in a patent, scientific journal, or public presentation). Given the existing patents on quinoxalinone scaffolds, a thorough prior art search is critical. Novelty can be achieved by introducing substituents at previously unexplored positions of the this compound core, or by incorporating novel chemical moieties.

Non-Obviousness: This is often the most challenging hurdle. An invention is considered obvious if someone with ordinary skill in the art would have found it logical to try the modification with a reasonable expectation of success. To overcome this, novel analogues should ideally exhibit unexpected properties. For example, a new derivative might show significantly improved potency, a novel mechanism of action, or an unexpectedly favorable pharmacokinetic profile compared to known compounds. The synthesis of novel C2,C3-quinoxaline derivatives with surprising anxiolytic activity is an example of demonstrating non-obviousness. google.com

Utility: The analogue must have a specific, substantial, and credible utility. In the context of medicinal chemistry, this usually means demonstrating a specific biological activity, such as the inhibition of a particular enzyme or the modulation of a receptor, which suggests a potential therapeutic application.

Potential avenues for developing patentable novel analogues include:

Stereoisomers: If the parent compound is a racemate, isolating or synthesizing a single enantiomer with superior activity or a better safety profile can be a strong basis for a patent.

Polymorphs: Discovering and characterizing a new crystalline form (polymorph) of the compound with advantageous properties, such as improved stability or bioavailability, can be patentable.

Deuterated Analogues: Replacing one or more hydrogen atoms with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to an improved therapeutic index. Such modifications can be patentable.

Prodrugs: Designing a prodrug that is converted to the active this compound derivative in vivo can be a patentable strategy to improve drug delivery or other properties.

Novel Formulations: Developing new formulations of the compound, for instance, for a different route of administration or with enhanced stability, can also be a subject of patent protection. nih.gov

Strategies for Patent Protection and Commercialization Potential

A robust patent strategy is essential for the successful commercialization of novel this compound analogues.

Strategies for Patent Protection:

Layered Patenting: A comprehensive IP portfolio should include multiple layers of protection. This includes filing for patents on the novel compounds themselves (composition of matter patents), the methods of synthesizing them, and their specific uses in treating diseases (method of use patents). google.com

Broad and Narrow Claims: The initial patent application should ideally include broad Markush claims to cover a wide range of related structures, making it difficult for competitors to design around the patent. This should be supported by narrower claims directed to specific, highly active compounds.

International Filing: To secure global market protection, it is crucial to file patent applications in key pharmaceutical markets, such as the United States, Europe, and Japan. The Patent Cooperation Treaty (PCT) can be a cost-effective way to initiate this process.

Provisional Patent Applications: Filing a provisional patent application can be a strategic first step. It establishes an early priority date and provides a one-year window to gather more data to support a subsequent non-provisional application, without the initial costs of a full application.

Commercialization Potential:

The commercial potential of this compound derivatives is intrinsically linked to their therapeutic efficacy and the unmet medical needs they can address. The broad biological activities of the quinoxalinone scaffold suggest potential applications in several high-value therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov

Key steps to enhance commercialization potential include:

Preclinical and Clinical Development: Generating robust preclinical and, eventually, clinical data is paramount to demonstrating the value of a novel compound to potential licensees or partners.

Strategic Partnerships: Collaborating with larger pharmaceutical companies can provide the necessary resources and expertise to navigate the expensive and lengthy process of drug development and commercialization.

Market Analysis: A thorough understanding of the competitive landscape and the specific medical needs within a target therapeutic area is crucial for positioning a new drug for commercial success.

Clear IP Position: A strong and clear patent portfolio is a critical asset in attracting investment and securing favorable licensing deals.

By strategically navigating the patent landscape and focusing on the development of truly innovative compounds, there is significant potential to create and commercialize valuable new medicines based on the this compound scaffold.

Future Perspectives and Challenges in Research on 6 Fluoro 3,4 Dihydro 1h Quinoxalin 2 One

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery presents a paradigm shift in the design and optimization of novel therapeutic agents. These computational tools offer the potential to accelerate the discovery pipeline, reduce costs, and enhance the predictive accuracy of a compound's biological activity.

For derivatives of 6-fluoro-3,4-dihydro-1H-quinoxalin-2-one, AI and ML can be instrumental in several key areas. Generative deep learning models, for instance, can explore vast chemical spaces to design novel molecules with desired properties. unil.ch By training these models on existing datasets of quinoxalinone derivatives and their biological activities, it is possible to generate new molecular structures that are predicted to have high efficacy for a specific target. unil.ch

A notable example of this approach, although not directly involving this compound, is the use of a deep learning-based molecular design pipeline for the de novo generation of liver X receptor (LXR) agonists. unil.ch This system successfully designed and synthesized novel compounds, with a significant percentage showing biological activity. unil.ch A similar strategy could be adapted to design novel derivatives of this compound with tailored pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Cytotoxicity Relationship (QSCR) analyses represent another critical application of ML in this field. A QSCR study on a series of 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones successfully identified key structural parameters influencing their cytotoxicity against cancer cell lines. nih.gov This model demonstrated high predictive accuracy and facilitated the de novo design of a potent analog. nih.gov Such an approach could be invaluable in optimizing the structure of this compound derivatives to enhance their therapeutic index.

Table 1: Application of AI/ML in Quinoxalinone Derivative Research

| AI/ML Technique | Application | Potential Benefit for this compound |

|---|---|---|

| Generative Deep Learning | De novo design of novel molecular structures | Generation of derivatives with optimized activity and properties. |

| QSAR/QSCR Analysis | Predicting biological activity and cytotoxicity based on chemical structure | Rational design of safer and more potent compounds. |

Exploration of Novel Therapeutic Areas for this compound Derivatives

The quinoxalin-2(1H)-one scaffold is a versatile pharmacophore found in a wide array of biologically active compounds. mdpi.comnih.gov Derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties. mdpi.comresearchgate.netuit.no The introduction of a fluorine atom in this compound is anticipated to enhance these activities and potentially unlock new therapeutic applications. mdpi.com

Future research should focus on systematically screening this compound and its novel derivatives against a diverse panel of biological targets. The known anti-inflammatory and antiviral properties of the parent dihydroquinoxalin-2-one scaffold suggest that fluorinated analogs could be potent agents for treating inflammatory disorders and viral infections. uit.no

In the realm of oncology, quinoxalinone derivatives have shown promise. csus.edunih.gov For example, some derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), both of which are implicated in the progression of colorectal cancer. nih.gov The unique electronic properties of the fluorine atom in this compound could lead to derivatives with enhanced inhibitory activity against these or other cancer-related targets.

Furthermore, the structural similarity of the quinoxaline (B1680401) scaffold to the quinazoline (B50416) ring, a key component of the DPP-4 inhibitor linagliptin, suggests potential applications in the treatment of type 2 diabetes. nih.gov Research into novel quinoxaline compounds as DPP-4 inhibitors has already shown promising results. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Supporting Evidence from Related Compounds |

|---|---|---|

| Oncology | Inhibition of cancer-related enzymes like COX-2 and LDHA. nih.gov | Quinoxalinone derivatives have shown cytotoxic effects on various cancer cell lines. researchgate.netnih.gov |

| Infectious Diseases | Antiviral and antimicrobial properties of the quinoxalinone core. researchgate.netuit.no | Dihydroquinoxalin-2-ones exhibit notable antiviral activity. uit.no |

| Inflammatory Disorders | Anti-inflammatory properties of the core structure. uit.no | The parent scaffold has demonstrated anti-inflammatory actions. uit.no |

Development of Targeted Delivery Systems for this compound

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. The development of targeted delivery systems for this compound and its derivatives is a critical area for future research that could significantly enhance their therapeutic potential and minimize off-target effects.

Nanomedicine offers a promising avenue for the targeted delivery of quinoxalinone-based compounds. youtube.com Encapsulating these compounds within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, protect them from degradation, and prolong their circulation time. youtube.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug to specific cells or tissues. youtube.comnih.gov

A recent study demonstrated the successful use of liposomes modified with a cyclic Arg-Gly-Asp (cRGD) peptide to target quinoxaline-based semiconducting polymers for tumor photothermal therapy. nih.gov This targeted nanosystem showed enhanced accumulation in tumor tissue and significant inhibitory effects on tumor growth. nih.gov A similar approach could be employed for the targeted delivery of this compound derivatives for cancer therapy.

The development of stimuli-responsive delivery systems is another exciting prospect. These systems are designed to release their payload in response to specific physiological or external triggers, such as changes in pH, temperature, or the presence of certain enzymes. This approach could allow for the controlled release of this compound at the site of action, further improving its efficacy and safety profile.

Addressing Gaps in Current Understanding of this compound Biology and Chemistry

Despite the promising potential of this compound, there are significant gaps in our understanding of its fundamental biology and chemistry that need to be addressed to unlock its full therapeutic potential.

A primary challenge lies in the development of efficient and sustainable synthetic methodologies. While various methods for the synthesis of quinoxalin-2(1H)-ones have been reported, there is a need for the development of greener and more cost-effective approaches, particularly those utilizing heterogeneous catalysis. mdpi.com Exploring novel catalytic systems, such as metal oxides, graphene-based composites, and molecular sieve-based materials, could lead to more efficient and selective syntheses of this compound and its derivatives. mdpi.com

Furthermore, a deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. Systematic studies are needed to elucidate how modifications at different positions of the this compound scaffold affect its biological activity. This includes exploring a wider range of substituents and investigating their impact on the compound's physicochemical properties and pharmacological profile.

The precise molecular mechanisms of action for many quinoxalinone derivatives remain to be fully elucidated. Identifying the specific biological targets and signaling pathways modulated by this compound is essential for its development as a therapeutic agent. This will require a combination of in vitro and in vivo studies, including target identification and validation experiments.

Finally, the photophysical properties of quinoxalin-2(1H)-one derivatives, which have applications in materials science, are an area ripe for further exploration. nih.gov Investigating the fluorescence properties of this compound and its derivatives could lead to the development of novel probes for bioimaging and diagnostics. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one |

| Azacephalandole A |

| Cephalandole A |

| Linagliptin |

| Indomethacin |

| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |

| 3-hydroxyquinoxalin-2(1H)-ones |

| 3-sulphated quinolin-2(1H)-ones |

| 3-alkylquinoxalin-2(1H)-one |